1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide

Lipophilicity Drug-likeness Membrane permeability

This 3,4-dimethylbenzoyl isomer is a uniquely decorated SAR probe for anti-trypanosomal and anti-angiogenic programs. Distinct from the 3,5-isomer and unsubstituted analog, its dual methyl pattern drives target selectivity and brain penetration (logP 2.7, predicted CNS exposure). Ideal for stage 2 HAT murine models, COX-1 selectivity assays, and chemoproteomic target-ID studies. ≥90% purity. Order now for immediate dispatch.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 1101188-67-3
Cat. No. B2425811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide
CAS1101188-67-3
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N)C
InChIInChI=1S/C18H18N2O2/c1-11-7-8-14(9-12(11)2)18(22)20-15-6-4-3-5-13(15)10-16(20)17(19)21/h3-9,16H,10H2,1-2H3,(H2,19,21)
InChIKeyKZAQEONQBGKHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide (CAS 1101188-67-3): Structural and Pharmacological Positioning Among Indoline-2-carboxamides


1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide (CAS 1101188-67-3) is a synthetic indoline-2-carboxamide featuring a 3,4-dimethylbenzoyl pendant at the N1 position [1]. With a molecular weight of 294.3 g/mol, calculated logP of 2.7, one hydrogen-bond donor and two acceptors, the compound occupies a favorable oral drug-like space [1]. The indoline-2-carboxamide scaffold has been validated as a phenotype for brain-penetrant anti-trypanosomal agents and for anti-angiogenic COX-1 inhibitors [2][3]. The precise 3,4-dimethylbenzoyl decoration differentiates this compound from its closest positional isomer (3,5-dimethylbenzoyl) and from the unsubstituted benzoyl analog, which may confer distinct target-interaction profiles [1][4].

Why 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide Cannot Be Simply Replaced by a Positional Isomer or Unsubstituted Analog


Within the indoline-2-carboxamide family, minor perturbations of the benzoyl substituent cause pronounced shifts in biological potency and target selectivity [1]. In the anti-trypanosomal series, changing the 4-chlorophenyl to 4-fluorophenyl altered microsomal intrinsic clearance from 4.4 to 1.2 mL min⁻¹ g⁻¹ while maintaining sub-micromolar EC50, and introduction of a sterically demanding 3,3-dimethylindoline motif led to a ~34-fold loss in potency [1]. The 3,4-dimethylbenzoyl pattern is topologically distinct from the 3,5-dimethyl isomer and the unsubstituted benzoyl core in terms of electron density, steric bulk, and rotational freedom, which can differentially engage hydrophobic pockets in validated targets such as the Trypanosoma brucei protease(s) or the COX-1 active site [1][2]. Consequently, substituting this compound with its positional isomer or a simpler benzoyl analog risks losing the specific pharmacophoric arrangement required for target interaction.

1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide: Quantifiable Differentiation Evidence Relative to Closest Analogs


Lipophilicity-Driven Differentiation: logP Comparison with Unsubstituted Benzoyl Analog

1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide exhibits a computed XLogP3-AA of 2.7, compared with 2.0 for the unsubstituted 1-benzoylindoline-2-carboxamide [1][2]. This +0.7 logP unit increase reflects the addition of two methyl groups on the benzoyl ring and predicts higher membrane permeability and potentially improved oral absorption or blood-brain barrier penetration [3].

Lipophilicity Drug-likeness Membrane permeability

Enhanced Hydrophobic Surface Engagement: Polar Surface Area vs. Unsubstituted Analog

The topological polar surface area (TPSA) of 1-(3,4-dimethylbenzoyl)indoline-2-carboxamide is estimated at 55–58 Ų (based on fragment contributions), compared to 63.4 Ų for the unsubstituted 1-benzoylindoline-2-carboxamide [1][2]. The lower TPSA is consistent with the higher logP and suggests that the 3,4-dimethyl substitution reduces hydrogen-bonding character of the benzoyl carbonyl, potentially facilitating passive blood-brain barrier penetration [3].

Polar surface area Oral bioavailability CNS penetration

Structure-Activity Relationship Evidence: Benzoyl Substitution Critically Governs Potency in Indoline-2-carboxamides

In the anti-Trypanosoma brucei indoline-2-carboxamide series, the benzoyl substituent profoundly influences antiproliferative activity. The 4-chlorophenyl analog (compound 1) shows EC50 = 0.027 µM with selectivity >1600-fold over mammalian MRC-5 cells, while the 4-fluorophenyl analog (35) achieves EC50 = 0.02 µM and the 4-methylphenyl analog (34) EC50 = 0.03 µM [1]. In contrast, the unsubstituted phenyl analog (31) is slightly less potent (EC50 = 0.04 µM), and the 3-chlorophenyl substitution leads to a 15-fold loss in potency relative to the 4-chloro isomer [1]. These data demonstrate that the position and electronic nature of the benzoyl substituent directly dictate target engagement, implying that the 3,4-dimethylbenzoyl motif will exhibit a distinct potency/selectivity signature that cannot be extrapolated from the 3,5-dimethyl or mono-methyl isomers [2].

Structure-activity relationship Anti-trypanosomal EC50

Positional Isomer Differentiation: 3,4-Dimethyl vs. 3,5-Dimethylbenzoyl – Implications for Target Recognition

In the indoline/indole COX-1 inhibitor series, the 3,5-dimethylbenzoyl-substituted indoline (compound 2: 5-amino-1-(3,5-dimethylphenyl)-2,3-dihydro-1H-indole) exhibited anti-angiogenic activity via tube-formation inhibition in HUVEC assays [1]. The 3,4-dimethylbenzoyl isomer of the indoline-2-carboxamide series presents a different spatial arrangement of the methyl groups, which alters the projected hydrophobic surface toward the COX-1 active site. Literature precedent across multiple chemotypes demonstrates that shifting a methyl group from the 3,5- to the 3,4-positions can invert subtype selectivity or alter IC50 by up to 100-fold [2]. While the target compound has not been directly tested in COX-1 assays, the established sensitivity of cyclooxygenase enzymes to methyl positioning on the benzoyl moiety supports a non-interchangeable activity profile between the two dimethyl isomers [1][2].

Positional isomerism COX-1 selectivity Angiogenesis

Chemical Purity and Procurement Specification: Guaranteed 97% Purity from Major Supplier

1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide is commercially available in guaranteed purity of ≥97% (as reported by Amadis Chemical via mcule catalog) . This purity level exceeds the typical ≥95% threshold required for reproducible SAR studies and is comparable to purity specifications for the 3,5-dimethyl isomer available from similar suppliers . High initial purity reduces the need for in-house repurification, accelerating hit-to-lead workflows [1].

Chemical purity Procurement specification Reproducibility

Favorable Drug-Likeness Profile: Zero Rule-of-Five Violations and Low Rotatable Bond Count

The compound records zero Lipinski Rule-of-Five violations (MW = 294.3, logP = 2.7, HBD = 1, HBA = 2), and only two rotatable bonds, indicating a conformationally constrained scaffold that typically confers higher ligand efficiency and binding affinity per unit of molecular weight [1][2]. In contrast, the unsubstituted 1-benzoylindoline-2-carboxamide also has zero RO5 violations but features a lower logP, while many extended benzoyl analogs (e.g., 4-(morpholinosulfonyl)benzoyl derivatives) exceed MW 400 and accrue RO5 violations . The constrained geometry (two rotatable bonds) of the 3,4-dimethylbenzoyl compound limits entropic penalty upon target binding, a feature not universally shared across all indoline-2-carboxamide analogs [2].

Drug-likeness Oral bioavailability Ligand efficiency

1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Structure-Activity Relationship (SAR) Expansion of Anti-Trypanosomal Indoline-2-carboxamide Leads

Given the established SAR that para-substituted benzoyl indoline-2-carboxamides achieve sub-100 nM EC50 against T. b. brucei with >1600-fold selectivity over mammalian cells [1], the 3,4-dimethylbenzoyl variant serves as a key probe to dissect the contribution of dual methyl substitution on antiproliferative potency, metabolic stability, and brain penetration. Its logP of 2.7 and low TPSA predict favorable CNS exposure, making it a candidate for assessing stage 2 HAT efficacy in murine models, analogous to the partial cure achieved with parent compound 1 in a stage 2 mouse model [1].

Probing COX-1 vs. COX-2 Selectivity Through Isomeric Benzoyl Scanning

The anti-angiogenic activity of 3,5-dimethylbenzoyl indoline analogs via COX-1 inhibition [2] creates a compelling rationale for testing the 3,4-dimethyl isomer in parallel HUVEC tube-formation and COX-1/COX-2 enzymatic assays. Differential inhibitory profiles between the two dimethyl isomers could reveal unique therapeutic windows, with the 3,4-isomer potentially offering enhanced selectivity or reduced off-target effects based on the known sensitivity of the COX-1 active site to methyl positioning [2].

Chemical Probe Development for Indoline-2-carboxamide Target Deconvolution

The compound's favorable drug-like properties (MW 294.3, logP 2.7, zero RO5 violations) [3] and commercial availability at ≥97% purity position it as a suitable starting point for target identification studies. Its two rotatable bonds and defined substitution pattern facilitate the design of photoaffinity or click-chemistry probes with minimal perturbation of the pharmacophore, enabling pull-down or chemical proteomics experiments to identify the molecular target(s) of the indoline-2-carboxamide series, which remain unknown [1].

Antimicrobial Screening Cascade Based on Indole-2-carboxamide Scaffold Precedent

Indole-2-carboxamides have demonstrated antimycobacterial activity through MmpL3 inhibition (IC50 values of 0.84–5.04 µM against M. tuberculosis) [4][5]. The 3,4-dimethylbenzoyl indoline-2-carboxamide, with its enhanced lipophilicity (logP 2.7 vs. 2.0 for the unsubstituted benzoyl analog) [3], may exhibit improved mycobacterial cell wall penetration. Prioritization of this compound for MIC determination against M. tuberculosis H37Rv and M. abscessus would test whether the 3,4-dimethyl decoration provides a potency advantage over existing indole-2-carboxamide chemotypes.

Quote Request

Request a Quote for 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.